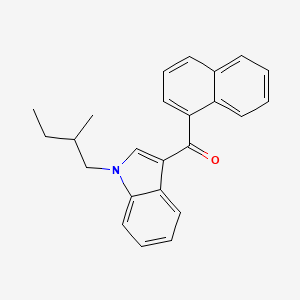

JWH 018 N-(2-methylbutyl) isomer

Overview

Description

JWH 018 N-(2-methylbutyl) isomer is an analog of JWH 018, a mildly selective agonist of the central cannabinoid receptor . It is derived from the aminoalkylindole WIN 55,212-2 . The product is intended for forensic and research applications .

Molecular Structure Analysis

The molecular formula of JWH 018 N-(2-methylbutyl) isomer is C24H23NO . The molecular weight is 341.50 .Physical And Chemical Properties Analysis

The product is available as a solution in methanol . It has a molecular weight of 341.5 and a molecular formula of C24H23NO . The solubility of the compound is 20 mg/ml in DMF, 10 mg/ml in DMSO, and 20 mg/ml in Ethanol .Scientific Research Applications

Identification and Discrimination Techniques

- Gas-Chromatography Infra-Red Detection (GC-IRD) Spectroscopy : GC-IRD spectroscopy, incorporating gas chromatography and infrared spectroscopy, effectively identifies and discriminates between JWH-018 isomers and other closely related compounds. This technique is essential due to the increasing variety of new psychoactive substances and the specific legal implications of different isomers (Lee et al., 2019).

- Gas Chromatography-Mass Spectrometry (GC-MS) : Used for detecting 'K2' metabolites in urine, including those of JWH-018. GC-MS facilitates the identification of specific mass spectral fragmentations and retention properties, aiding in confirming drug use (Emerson et al., 2013).

Metabolite Analysis and Identification

- Mass Spectrometric Hydroxyl-Position Determination Method : A method for identifying the hydroxyindole metabolite positional isomers of JWH-018 using gas chromatography-electron ionization-tandem mass spectrometry (GC-EI-MS/MS). This technique allows for the differentiation of isomeric compounds, which is a significant challenge in the analysis of designer drugs like synthetic cannabinoids (Kusano et al., 2016).

Differentiation of Isomers

- Differentiation of Methylated Indole Ring Regioisomers : GC and vapor phase infrared spectroscopy have been utilized to differentiate between methylated indole ring analogues of JWH-018. This differentiation is essential for accurate identification of specific compounds within the JWH-018 class (Belal et al., 2018).

- GC-MS and GC-IR Analysis for Cannabinoid Differentiation : The use of GC-MS and GC-IR in analyzing synthetic cannabinoids related to 1-(5-fluoropentyl)-3-(1-naphthoyl)-indole, including AM-2201, an isomer of JWH-018. These techniques enable the distinction between regioisomeric cannabinoids, which is crucial for forensic and pharmaceutical research (Deruiter et al., 2018).

Legal Implications and Substance Abuse Context

- Challenges in Legal and Forensic Contexts : JWH-018's close structural and functional similarity to other synthetic cannabinoids poses challenges in legal and forensic contexts, particularly in differentiating between legal and illegal substances. Techniques like GC-MS/MS and GC-IRD are instrumental in addressing these challenges (Surakka, 2019).

Safety And Hazards

properties

IUPAC Name |

[1-(2-methylbutyl)indol-3-yl]-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO/c1-3-17(2)15-25-16-22(20-12-6-7-14-23(20)25)24(26)21-13-8-10-18-9-4-5-11-19(18)21/h4-14,16-17H,3,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPSRJWNBSBKXAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901017299 | |

| Record name | JWH-018 N-(2-Methylbutyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

JWH 018 N-(2-methylbutyl) isomer | |

CAS RN |

1427325-50-5 | |

| Record name | JWH-018 N-(2-Methylbutyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

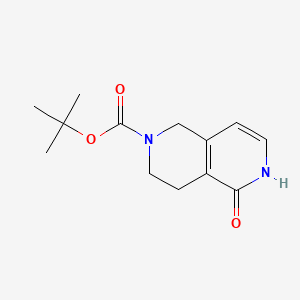

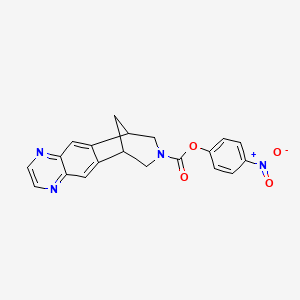

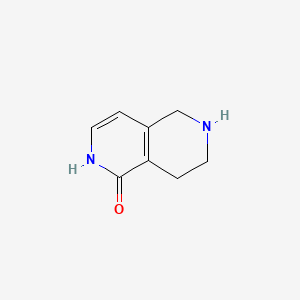

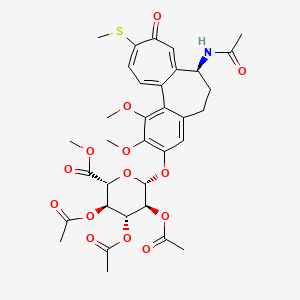

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Isoxazolo[3,4-B]indole](/img/structure/B589115.png)